9-cis-Retinol Acetate

Overview

Description

Zuretinol acetate is a synthetic retinoid derivative used primarily in the treatment of visual disorders. It serves as a replacement for 11-cis-retinal, a crucial component in the visual cycle. This compound is currently under investigation for its potential to treat retinal diseases caused by gene mutations that interfere with the availability of 11-cis-retinal .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zuretinol acetate is synthesized through the esterification of 9-cis-retinol with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis and is catalyzed by a base such as pyridine. The reaction proceeds as follows: [ \text{9-cis-Retinol} + \text{Acetic Anhydride} \rightarrow \text{Zuretinol Acetate} + \text{Acetic Acid} ]

Industrial Production Methods: In industrial settings, the synthesis of zuretinol acetate involves large-scale esterification processes. The reaction is carried out in stainless steel reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation and recrystallization .

Types of Reactions:

Oxidation: Zuretinol acetate can undergo oxidation to form zuretinol, which can further oxidize to form zuretinic acid.

Reduction: Reduction of zuretinol acetate can yield 9-cis-retinol.

Substitution: The acetate group in zuretinol acetate can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

Oxidation: Zuretinol and zuretinic acid.

Reduction: 9-cis-retinol.

Substitution: Various substituted retinoids depending on the nucleophile used

Scientific Research Applications

Treatment of Leber Congenital Amaurosis (LCA)

Research has shown that 9-cis-R-Ac can improve visual function and preserve retinal morphology in mouse models of LCA, specifically in Rpe65−/− mice. In these studies, various dosing regimens demonstrated significant improvements in electroretinographic (ERG) responses, indicating enhanced retinal function:

- Single Doses : Administering doses from 6.25 mg/kg to 50 mg/kg resulted in dose-dependent improvements in ERG responses.

- Long-term Administration : Monthly treatments over several months led to sustained improvements in dark adaptation and photoreceptor function, suggesting potential for long-term therapeutic use .

Age-related Retinal Dysfunction

Long-term studies have indicated that 9-cis-R-Ac may counteract age-related declines in retinal function. In experiments with aged mice, administration of 9-cis-R-Ac improved the rhodopsin regeneration ratio and enhanced ERG responses compared to control groups. Notably, this treatment also affected gene expression related to retinal health, providing a molecular basis for its therapeutic effects .

Safety and Toxicity

Multiple studies have assessed the safety profile of 9-cis-R-Ac. Findings indicate that it is well tolerated at therapeutic doses without significant adverse effects or accumulation of toxic retinoid byproducts. This safety profile is critical for considering its application in human clinical settings .

Potential Human Therapies

The promising results from animal models have led to early-stage clinical trials investigating the efficacy of 9-cis-R-Ac in humans with retinal degenerative diseases. Preliminary findings suggest that oral administration can improve retinal function in patients with mutations affecting the retinoid cycle .

Development of Delivery Systems

Innovative delivery methods are being explored, including subcutaneous implants of microparticle-hydrogels loaded with 9-cis-R-Ac. These systems aim to provide sustained release and improve patient compliance while enhancing therapeutic outcomes .

Comparative Data Table

Mechanism of Action

Zuretinol acetate acts as a replacement for 11-cis-retinal in the visual cycle. Once administered, it is hydrolyzed to 9-cis-retinol, which is then oxidized to 9-cis-retinal. This compound can form isorhodopsin by binding to opsin, thereby restoring the visual cycle and improving visual function. The molecular targets include the enzymes involved in the visual cycle, such as LRAT and RPE65 .

Comparison with Similar Compounds

9-cis-Retinyl Acetate: Another retinoid derivative used in visual cycle research.

9-cis-β-Carotene: A precursor to 9-cis-retinal, used in similar applications.

All-trans-Retinol: A widely studied retinoid with applications in dermatology and visual sciences.

Uniqueness of Zuretinol Acetate: Zuretinol acetate is unique due to its specific role in replacing 11-cis-retinal and its potential to treat genetic retinal diseases. Unlike other retinoids, it directly participates in the visual cycle, making it a promising candidate for restoring visual function in patients with retinal dystrophies .

Biological Activity

9-cis-Retinol acetate (9-cis-R-Ac) is a geometric isomer of retinol that exhibits significant biological activity, particularly in the context of vision and cellular differentiation. This article explores the compound's biological effects, mechanisms of action, and therapeutic potential based on diverse research findings.

9-cis-R-Ac is known for its role as a prodrug that can be metabolized into 9-cis-retinal, an essential chromophore in the visual cycle. It acts primarily through retinoid receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The activation of these receptors leads to various biological responses, including modulation of gene expression involved in cell proliferation, differentiation, and apoptosis.

Retinal Function Improvement

A significant body of research has focused on the effects of 9-cis-R-Ac on retinal health, particularly in mouse models lacking the RPE65 protein, which is crucial for the visual cycle. Studies have demonstrated that treatment with 9-cis-R-Ac leads to:

- Dose-Dependent Improvements : Mice treated with varying doses (1-100 mg/kg) showed significant improvements in electroretinographic responses, indicating enhanced retinal function. Notably, well-tolerated doses (1-12.5 mg/kg) administered daily for two weeks resulted in remarkable functional recovery .

- Preservation of Retinal Morphology : Long-term administration has been associated with preserved retinal structure and function compared to untreated controls .

| Treatment Regimen | Dose (mg/kg) | Electroretinographic Improvement | Retinal Morphology |

|---|---|---|---|

| Daily for 2 weeks | 1-12.5 | Significant | Preserved |

| Intermittent | 1-4 | Dose-dependent | Maintained |

Cellular Proliferation and Differentiation

In vitro studies have shown that 9-cis-R-Ac can influence cellular behavior:

- Inhibition of Cell Proliferation : Similar to all-trans-retinoic acid, 9-cis-R-Ac inhibits the growth of various cancer cell lines. For instance, it has been shown to suppress proliferation in human cervical cancer cells and acute myeloid leukemia cells .

- Induction of Differentiation : The compound promotes differentiation in specific cell types, such as keratinocytes and spermatogonia, suggesting its potential role in developmental biology .

Case Studies

- Rpe65−/− Mouse Model : In a study involving Rpe65−/− mice, treatment with 9-cis-R-Ac led to significant improvements in visual function as measured by electroretinography. The study highlighted that even low doses could enhance retinal responses significantly .

- Long-Term Administration Effects : Another study assessed long-term administration of 9-cis-R-Ac over several months, revealing sustained improvements in dark adaptation and overall retinal function in aging mice. This suggests potential applications in age-related retinal degeneration therapies .

Q & A

Basic Research Question: What are the optimal storage conditions for 9-cis-Retinol Acetate to prevent isomerization or degradation?

Answer:

this compound is highly sensitive to light, oxygen, and temperature. To minimize degradation:

- Store in amber vials under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation .

- Maintain a temperature of -86°C for long-term stability, as thermal isomerization occurs even at suboptimal freezing conditions .

- Avoid repeated freeze-thaw cycles by aliquoting the compound into single-use portions .

Basic Research Question: What solvents are suitable for dissolving this compound in experimental protocols?

Answer:

The compound is sparingly soluble in aqueous buffers but dissolves well in organic solvents:

- Use dichloromethane , hexane , or ethyl acetate for extraction and chromatography .

- For cell-based assays, dissolve in ethanol or DMSO (purged with inert gas to prevent oxidation), achieving concentrations up to 25 mg/mL .

- For aqueous dilution, pre-mix with ethanol (e.g., 1:2 ethanol:PBS), but avoid storing diluted solutions >24 hours due to precipitation .

Advanced Research Question: How can researchers overcome challenges in synthesizing this compound with high stereochemical purity?

Answer:

Synthesis involves multi-step processes prone to low yields (<8%) and isomer contamination :

- Key steps :

- Purification : Use normal-phase HPLC with a hexane/ethyl acetate gradient (e.g., 0.5% to 20% ethyl acetate) to separate geometric isomers .

Advanced Research Question: What analytical methods reliably distinguish this compound from other retinoid isomers?

Answer:

- Chromatography :

- Spectroscopy :

Advanced Research Question: How do researchers assess the binding affinity of this compound to cellular retinol-binding proteins (CRBPs)?

Answer:

- Fluorescence quenching assays :

- Competitive binding : Compare with 9-cis-retinal or all-trans-retinol to validate specificity .

Advanced Research Question: How can contradictory data on 9-cis-retinoid activity in cellular assays be resolved?

Answer:

Discrepancies often arise from isomer contamination or assay conditions:

- Isomer-specific controls : Include 9-cis-retinal, 9-cis-retinoic acid, and all-trans analogs to rule out cross-reactivity .

- Functional assays : For retinoid X receptor (RXR) studies, use luciferase reporter systems to isolate 9-cis-specific activation .

- Thermal stability : Pre-treat samples at 37°C for 1 hour to assess isomerization artifacts .

Advanced Research Question: What in vivo models are suitable for studying this compound’s therapeutic potential?

Answer:

- Visual disorders : Use Irbp<sup>-/-</sup> mice to evaluate cone photoreceptor recovery via electroretinography (ERG) at doses ≥0.375 mg .

- Metabolic studies : In alcoholic fatty liver models (e.g., Lieber-DeCarli diet), quantify 9-cis-retinol levels via UPLC-Q/TOF-MS and correlate with sphingolipid metabolism biomarkers .

Advanced Research Question: How can researchers mitigate thermal isomerization during experimental workflows?

Answer:

- Sample handling : Perform extractions under argon and limit exposure to room temperature .

- Chromatographic validation : Spiked samples with synthetic 9-cis and all-trans standards to confirm separation efficiency .

- Low-temperature protocols : Conduct ester hydrolysis or derivatization steps at ≤4°C .

Advanced Research Question: What methodologies quantify this compound stability under varying pH and temperature conditions?

Answer:

Properties

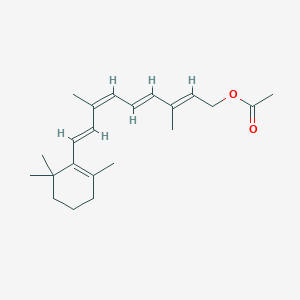

IUPAC Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-AQDFTDIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\COC(=O)C)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29584-22-3, 127-47-9 | |

| Record name | Zuretinol acetate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029584223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuretinol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZURETINOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3YP54BYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57 - 58 °C | |

| Record name | Retinol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.